molecular formula C8H10N2O2S B040575 S-Methyl (6-methoxy-3-pyridinyl)carbamothioate CAS No. 120098-35-3

S-Methyl (6-methoxy-3-pyridinyl)carbamothioate

Cat. No. B040575
CAS RN: 120098-35-3
M. Wt: 198.24 g/mol
InChI Key: FRKIRYTZXVJYEL-UHFFFAOYSA-N
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Description

S-Methyl (6-methoxy-3-pyridinyl)carbamothioate, also known as methiocarb, is a carbamate insecticide used to control pests in agriculture and public health. It has been widely used for decades due to its broad-spectrum activity and low toxicity to vertebrates. However, its use has been restricted in some countries due to concerns about its potential impact on human health and the environment.

Mechanism of Action

S-Methyl (6-methoxy-3-pyridinyl)carbamothioate inhibits acetylcholinesterase by forming a stable complex with the enzyme. This prevents the breakdown of acetylcholine, leading to the accumulation of the neurotransmitter in the synaptic cleft. This overstimulates the postsynaptic receptors, causing paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity to mammals, including humans. However, it can cause irritation to the skin, eyes, and respiratory tract. It has also been reported to have negative effects on non-target organisms, such as bees and aquatic invertebrates. This compound has been found to accumulate in soil and water, potentially leading to long-term environmental impacts.

Advantages and Limitations for Lab Experiments

S-Methyl (6-methoxy-3-pyridinyl)carbamothioate is widely used in laboratory experiments due to its broad-spectrum activity and low toxicity to mammals. However, its use is limited by its potential impact on the environment and non-target organisms. Alternative insecticides with lower environmental impact are being developed to replace this compound in laboratory experiments.

Future Directions

Future research on S-Methyl (6-methoxy-3-pyridinyl)carbamothioate should focus on developing alternative insecticides with lower environmental impact. This includes investigating the use of biological control agents, such as predators and parasites, to control pest populations. Additionally, research should focus on understanding the long-term environmental impacts of this compound and developing strategies to mitigate its effects. Finally, research should investigate the potential of this compound as a tool for studying the nervous system in insects and developing new insecticides targeting this system.

Synthesis Methods

S-Methyl (6-methoxy-3-pyridinyl)carbamothioate is synthesized by reacting 6-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to form the carbamate. The final product is obtained by reacting the carbamate with hydrogen sulfide in the presence of a base.

Scientific Research Applications

S-Methyl (6-methoxy-3-pyridinyl)carbamothioate has been extensively studied for its insecticidal activity and mode of action. It has been shown to inhibit acetylcholinesterase, an enzyme essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately death. This compound has also been investigated for its potential to control other pests, such as mites, ticks, and nematodes.

properties

CAS RN

120098-35-3

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

S-methyl N-(6-methoxypyridin-3-yl)carbamothioate

InChI

InChI=1S/C8H10N2O2S/c1-12-7-4-3-6(5-9-7)10-8(11)13-2/h3-5H,1-2H3,(H,10,11)

InChI Key

FRKIRYTZXVJYEL-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)NC(=O)SC

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)SC

synonyms

Carbamothioic acid, (6-methoxy-3-pyridinyl)-, S-methyl ester (9CI)

Origin of Product

United States

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